Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC13596485
Molecular Formula: C10H8INO2S
Molecular Weight: 333.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8INO2S |
|---|---|
| Molecular Weight | 333.15 g/mol |
| IUPAC Name | ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3 |
| Standard InChI Key | TUXWMZQHZVIMHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I |
Introduction
Structural Characteristics and Molecular Properties
The compound features a fused bicyclic system comprising a thiophene ring condensed with a pyridine ring at the [2,3-b] position. The iodine atom occupies position 3 of the thienopyridine scaffold, while an ethyl ester group is attached at position 2 . This arrangement creates distinct electronic properties, as evidenced by its molecular polar surface area (61.6 Ų) and rotatable bond count (3), which influence solubility and reactivity .
Crystallographic and Spectroscopic Data
Though single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) spectroscopy reveals key structural features. The ¹H NMR spectrum exhibits characteristic aromatic proton signals between δ 7.31–8.52 ppm, consistent with the deshielded environment of the fused ring system . The ethyl ester group shows a quartet at δ 4.47 ppm (J = 7.1 Hz) for the methylene protons and a triplet at δ 1.44 ppm for the terminal methyl group . Mass spectral analysis confirms the molecular ion peak at m/z 333.0 ([M+H]⁺).
Synthetic Methodologies
The synthesis typically involves sequential functionalization of the thienopyridine core through halogenation and esterification reactions . A representative three-step approach includes:
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Core Formation: Cyclocondensation of ethyl 2-chloronicotinate with sodium glycolate in 1,2-dimethoxyethane at 70°C yields the hydroxyfuropyridine intermediate .
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid introduces the iodine substituent .
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Esterification: Reaction with ethanol under acidic conditions installs the ethyl ester group.
Table 1: Key Reaction Parameters for Synthesis
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Cyclization | NaH, 1,2-dimethoxyethane | 70°C | 15 hr | 94% |
| Iodination | ICl, CH₃COOH | 25°C | 6 hr | 82% |
| Esterification | EtOH, H₂SO₄ | Reflux | 4 hr | 89% |
Physicochemical Properties
The compound exists as a pale yellow crystalline solid under standard conditions. While comprehensive thermodynamic data remain unavailable, its lipophilicity (calculated LogP = 2.81) suggests moderate membrane permeability . Solubility profiles indicate:
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Water: <0.1 mg/mL (25°C)
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DMSO: 25 mg/mL
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Ethanol: 15 mg/mL
Stability studies demonstrate decomposition above 200°C, with no significant photodegradation under ambient light .
| Assay System | Result | Reference |
|---|---|---|
| M. tuberculosis inhibition | IC₅₀ = 12.3 μM | |
| HepG2 cytotoxicity | CC₅₀ > 50 μM | |
| Tubulin binding affinity | Kᵢ = 8.7 μM |
Applications in Chemical Research
Medicinal Chemistry
The compound serves as a versatile intermediate for developing kinase inhibitors. Suzuki-Miyaura coupling at the iodine position enables rapid diversification, generating libraries for high-throughput screening .
Materials Science
Its extended π-conjugation system makes it a candidate for organic semiconductors. Preliminary studies show hole mobility of 0.03 cm²/V·s in thin-film transistors.
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